Nemtabrutinib

BTK inhibitor resistance C481S mutation Chronic lymphocytic leukemia

Nemtabrutinib (MK-1026, ARQ 531) is an ATP-competitive non-covalent BTK inhibitor that binds independently of the C481 residue, potently inhibiting both wild‑type (IC50 0.85 nM) and C481S‑mutant BTK (IC50 0.39 nM). This mechanism bypasses the primary resistance pathway that renders covalent inhibitors ineffective. It also targets TEC, Trk, and Src family kinases, supporting broad utility in B‑cell malignancy and solid‑tumor research. In murine models of CLL and Richter's transformation, nemtabrutinib extended survival over ibrutinib. Procure this compound to advance drug‑resistance studies with precise, validated pharmacology.

Molecular Formula C25H23ClN4O4
Molecular Weight 478.9 g/mol
CAS No. 2095393-15-8
Cat. No. B605588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemtabrutinib
CAS2095393-15-8
SynonymsARQ-531;  ARQ531;  ARQ 531; 
Molecular FormulaC25H23ClN4O4
Molecular Weight478.9 g/mol
Structural Identifiers
SMILESC1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO
InChIInChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1
InChIKeyJSFCZQSJQXFJDS-QAPCUYQASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nemtabrutinib (MK-1026, ARQ 531) Overview: A Non-Covalent BTK Inhibitor for Research and Clinical Applications


Nemtabrutinib (MK-1026, formerly ARQ 531; CAS 2095393-15-8) is a reversible, ATP-competitive, non-covalent Bruton's tyrosine kinase (BTK) inhibitor [1]. It potently inhibits both wild-type and C481S-mutant BTK, with IC50 values of 0.85 nM and 0.39 nM, respectively [1]. Unlike covalent BTK inhibitors like ibrutinib and acalabrutinib, nemtabrutinib's binding does not rely on the C481 residue, enabling activity against C481S-mutant BTK, a common resistance mechanism in B-cell malignancies [2]. This compound also exhibits a distinct kinase selectivity profile, inhibiting TEC, Trk, and Src family kinases [1].

Why BTK Inhibitors Are Not Interchangeable: The Case for Nemtabrutinib Selection


Generic substitution among BTK inhibitors is precluded by fundamental differences in binding mechanisms, resistance profiles, and off-target kinase inhibition. Covalent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib are rendered ineffective by the C481S BTK mutation, a major driver of clinical relapse [1]. Nemtabrutinib, as a non-covalent inhibitor, bypasses this resistance mechanism [2]. Furthermore, the distinct kinase selectivity profiles among BTK inhibitors translate into divergent toxicity and efficacy landscapes, making direct substitution scientifically unsound and clinically hazardous [1]. This guide provides quantitative evidence to inform precise selection.

Nemtabrutinib Differentiation: A Quantitative Evidence Guide for Scientific Selection


Superior Activity Against C481S-Mutant BTK vs. Covalent BTK Inhibitors

Nemtabrutinib inhibits C481S-mutant BTK with an IC50 of 0.39 nM, demonstrating 2.2-fold higher potency compared to wild-type BTK (0.85 nM) . This contrasts with covalent BTK inhibitors like ibrutinib, which lose activity against this mutant [1]. In cellular assays, nemtabrutinib inhibits CD69 expression on CD20+ B-cells with an IC50 of 42 nM, compared to 3 nM for ibrutinib, indicating potent cellular activity despite different selectivity .

BTK inhibitor resistance C481S mutation Chronic lymphocytic leukemia

Distinct Multi-Kinase Inhibition Profile Expands Potential Applications Beyond Single-Agent BTK Blockade

Nemtabrutinib's biochemical profiling across a 254-kinase panel reveals potent inhibition of multiple oncogenic drivers beyond BTK, including TEC family kinases (TEC IC50=5.80 nM, BMX IC50=5.23 nM, TXK IC50=36.4 nM) and SRC family kinases (LCK IC50=3.86 nM, FGR IC50=25.9 nM, FYN IC50=32.2 nM) [1]. This contrasts with more selective inhibitors like pirtobrutinib, which spares most off-target kinases [2].

Kinase selectivity Multi-kinase inhibition TEC family kinases

Enhanced In Vivo Survival in Ibrutinib-Resistant CLL and Richter Transformation Models

In a murine Eμ-TCL1 engraftment model of CLL, nemtabrutinib (ARQ 531) treatment significantly increased survival compared to ibrutinib [1]. Similarly, in an Eμ-MYC/TCL1 engraftment model resembling Richter's transformation, nemtabrutinib extended survival and suppressed C481S BTK and PLCγ2-mediated signaling, which confer resistance to ibrutinib [1].

In vivo efficacy Ibrutinib resistance Richter transformation

Activity Across Diverse B-Cell Lymphoma Subtypes Partially Independent of Single BTK Inhibition

In a panel of 54 lymphoma cell lines, nemtabrutinib exhibited a median IC50 of 1.4 µM (95% CI, 0.8-2.3 µM) [1]. Notably, activity was higher in B-cell lymphomas (median IC50, 1.1 µM) compared to T-cell lymphomas (median IC50, 22.6 µM) [1]. The study concluded that the anti-tumor activity of nemtabrutinib only partially overlaps with what is achieved by single BTK inhibition, suggesting a broader mechanism of action [1].

B-cell lymphoma Cell line panel Multi-kinase activity

Nemtabrutinib Application Scenarios: Where Quantitative Differentiation Drives Research Value


Investigating BTK C481S-Mediated Resistance in B-Cell Malignancies

Nemtabrutinib's 0.39 nM IC50 against C481S-mutant BTK makes it a critical tool for studying resistance mechanisms to covalent BTK inhibitors in CLL and other B-cell malignancies [1].

In Vivo Efficacy Studies in Ibrutinib-Resistant CLL and Richter's Transformation Models

The demonstrated survival benefit over ibrutinib in murine models of CLL and Richter's transformation supports the use of nemtabrutinib in preclinical research for advanced B-cell malignancies [2].

Exploring Multi-Kinase Inhibition in MAPK-Driven Cancers

Nemtabrutinib's inhibition of TEC and SRC family kinases, along with its activity in MAPK-driven cancer cell lines, suggests potential applications in solid tumors or lymphoma subtypes beyond those typically treated with BTK inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nemtabrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.